(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol

Description

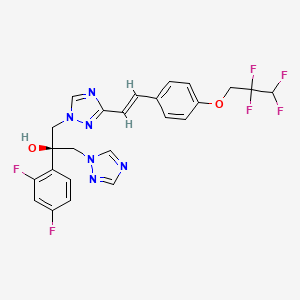

The compound (+)-(R)-2-(2,4-difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a triazole-based molecule with a complex structure featuring:

- A 2,4-difluorophenyl group at the central carbon.

- Two 1,2,4-triazole rings attached via methylene groups.

- An (E)-styryl linker substituted with a 2,2,3,3-tetrafluoropropoxy group on the triazole moiety.

The styryl group and fluorinated substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

CAS No. |

141113-28-2 |

|---|---|

Molecular Formula |

C24H20F6N6O2 |

Molecular Weight |

538.4 g/mol |

IUPAC Name |

(2R)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+/t23-/m1/s1 |

InChI Key |

FZEJTXCSLUORDW-DHXBXMGCSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=NN(C=N2)C[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

149715-95-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol D 0870 D-0870 D0870 DO870 ICI 195,739 ICI 195739 ICI-195739 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI-D0870 involves multiple steps:

Condensation Reaction: The initial step involves the condensation of 4-chlorobenzonitrile with 2,2,3,3-tetrafluoropropanol using sodium hydride in dimethylformamide to produce 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile.

Reduction: This intermediate is then reduced to the corresponding benzaldehyde using diisobutylaluminum hydride in toluene.

Condensation with Diethoxyphosphorylacetic Acid Ethyl Ester: The benzaldehyde is then condensed with diethoxyphosphorylacetic acid ethyl ester in the presence of potassium hydroxide in tetrahydrofuran to yield (E)-4-(2,2,3,3-tetrafluoropropoxy)cinnamic acid ethyl ester.

Saponification: The ester is saponified to the corresponding acid using sodium hydroxide in ethanol-water.

Amidation: The acid is converted to the corresponding amide by treatment with thionyl chloride followed by aqueous ammonia in toluene.

Formation of Triazole: The amide is then condensed with formyl hydrazide using trimethyloxonium tetrafluoroborate in dichloromethane to form the triazole derivative.

Industrial Production Methods

Industrial production of ICI-D0870 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ICI-D0870 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

ICI-D0870 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying cytochrome P450 inhibitors and their interactions with other molecules.

Biology: Its role as a cytochrome P450 51 inhibitor makes it valuable in studying the metabolic pathways of protozoan parasites.

Medicine: ICI-D0870 has shown promise in treating Chagas disease by inhibiting the growth of Trypanosoma cruzi.

Industry: Its synthesis and modification provide insights into the development of new antifungal and antiparasitic agents.

Mechanism of Action

ICI-D0870 exerts its effects by inhibiting cytochrome P450 51, an enzyme crucial for the biosynthesis of ergosterol in protozoan parasites. By blocking this pathway, ICI-D0870 disrupts the cell membrane integrity of the parasites, leading to their death .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Observations:

Fluorination Patterns: The target compound and Fluconazole share the 2,4-difluorophenyl core, but the former incorporates additional fluorination in the tetrafluoropropoxy group. This may improve metabolic stability by reducing oxidative degradation .

Styryl-Tetrafluoropropoxy Group :

- Unique to the target compound, this group likely enhances lipophilicity and membrane penetration compared to Fluconazole and its racemic analog .

Stereochemistry :

- The target compound is specified as the (+)-(R) enantiomer, which may confer superior target selectivity compared to racemic mixtures like (2RS)-analogs .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorination generally reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .

Biological Activity

The compound (+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a novel antifungal agent that exhibits significant biological activity against various fungal pathogens. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their antifungal properties. The structural formula includes multiple functional groups that enhance its biological activity:

- Difluorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazole rings : Essential for antifungal activity through inhibition of ergosterol biosynthesis.

The primary mechanism of action for triazole compounds involves the inhibition of the enzyme 14-alpha lanosterol demethylase , a critical step in the ergosterol biosynthetic pathway. By disrupting ergosterol synthesis, these compounds compromise the integrity of fungal cell membranes, leading to cell death.

Antifungal Efficacy

Research indicates that this compound displays potent antifungal activity against several strains of Candida species and other pathogenic fungi. Comparative studies have shown that it outperforms traditional antifungal agents like ketoconazole in terms of efficacy and safety profiles.

| Pathogen | Minimum Effective Concentration (MEC) | Comparison with Ketoconazole |

|---|---|---|

| Candida albicans | 0.31 µg/mL | 20 days longer survival in mice |

| Aspergillus fumigatus | 0.25 µg/mL | Superior efficacy |

Case Studies

- In Vivo Studies : In murine models infected with Candida albicans, administration of the compound at a dose of 50 mg/kg resulted in a significant increase in mean survival time (MST) compared to controls treated with ketoconazole. The most active diastereoisomer showed a two-fold higher activity than its counterpart.

- In Vitro Assays : The compound was evaluated using the broth microdilution method to determine its minimum inhibitory concentration (MIC). Results indicated a strong correlation between structural modifications and enhanced antifungal activity.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound through structural modifications. The introduction of various substituents has been shown to improve solubility and bioavailability:

- Tetrafluoropropoxy group : Enhances hydrophobic interactions with fungal membranes.

- Hydroxyl modifications : Increase binding affinity to target enzymes.

Q & A

What are the key synthetic pathways for preparing the compound?

The synthesis involves multi-step reactions, starting with a difluorophenyl ethanone intermediate. Key steps include nucleophilic substitution to introduce triazole moieties and Heck coupling for E-styryl configuration. For example, sodium azide and triethyl orthoformate in acetic acid facilitate triazole cyclization, while zinc reduction (0.412 g Zn in 3.68 mL acetic acid) optimizes nitro-to-amine conversion. Patent methods report >90% E-selectivity using Pd catalysts and controlled temperatures .

How is the stereochemistry of the compound confirmed?

X-ray crystallography (e.g., CCDC deposition for analogous structures) and ¹H NMR analysis are critical. Coupling constants (e.g., J = 12.6 Hz for dd splitting at δ 5.08 ppm) confirm stereochemical assignments. ¹³C NMR and IR spectra further validate the spatial arrangement of substituents .

What in vitro models assess its antifungal efficacy?

Broth microdilution assays against Candida albicans and Aspergillus fumigatus determine minimum inhibitory concentrations (MICs). Structural analogs with piperazine substituents showed MICs of 0.5–4 μg/mL, highlighting potency against azole-resistant strains .

How do structural modifications influence antifungal activity?

SAR studies reveal that electron-withdrawing groups on the styryl moiety (e.g., tetrafluoropropoxy) enhance target binding. Nitro-triazole derivatives exhibit variable activity depending on substituent position, with para-substitutions improving solubility and logP values. Piperazine modifications (e.g., 4-substituted phenyl) increase membrane permeability .

What analytical techniques ensure purity and identity?

HPLC (UV detection at λ = 254 nm) and LC-MS confirm purity (>98%) and molecular ion peaks ([M+H]⁺). ¹⁹F NMR (e.g., δ -120 to -140 ppm for CF₂/CF₃ groups) and IR (C=N stretches ~1600 cm⁻¹) verify fluorinated and triazole components. Recrystallization in ethanol/water mixtures removes impurities .

How to resolve contradictions in antifungal activity data?

Discrepancies in MIC values between analogs are addressed by standardizing assay conditions (e.g., RPMI-1640 media, 48-hour incubation). Docking studies (e.g., Glide XP scoring) reconcile differences by correlating binding affinity with steric and electronic effects of substituents .

What strategies optimize the E-styryl configuration during synthesis?

E-selectivity is achieved via Heck coupling with Pd(OAc)₂ and bulky phosphine ligands at 80°C. Patent methods emphasize maintaining anhydrous conditions and slow addition of styryl halides to minimize Z-isomer formation .

How is triazole ring formation confirmed spectroscopically?

¹H NMR shows singlet peaks for triazole protons at δ 7.8–8.2 ppm. MS data ([M+H]⁺ = 413) and elemental analysis (C: 52.1%, H: 3.2%, N: 20.3%) validate molecular composition. IR spectra further confirm ring vibrations .

What is the mechanism of action as a metalloenzyme inhibitor?

The compound targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Docking studies indicate triazole coordination to the heme iron, while fluorinated substituents enhance hydrophobic interactions with the enzyme's active site. Analogous compounds showed IC₅₀ values of 0.1–1.0 μM against recombinant CYP51 .

How are metabolic stability and degradation products analyzed?

Microsomal stability assays (e.g., human liver microsomes) monitor parent compound depletion via LC-MS/MS. Major metabolites include hydroxylated styryl derivatives and triazole ring-opened products. Accelerated stability studies (40°C/75% RH) guide formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.